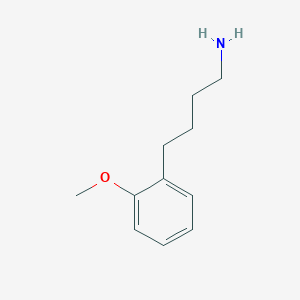

(2-Methoxybenzyl)propylamine

説明

Contextual Significance within Organic Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. numberanalytics.comncert.nic.in They are central to numerous biological processes and are key building blocks in the synthesis of a wide array of commercial products, including pharmaceuticals, polymers, and dyes. ncert.nic.in The presence of a lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, allowing them to participate in a wide variety of chemical reactions. numberanalytics.comuniversalclass.com

Organic amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. fiveable.me (2-Methoxybenzyl)propylamine is a secondary amine, a class of compounds known for their distinct reactivity and role as intermediates in organic synthesis. fiveable.me The basicity and reactivity of amines are influenced by the nature of the groups attached to the nitrogen atom, with aromatic substituents generally reducing basicity compared to alkyl groups. fiveable.me

Scope of Academic Investigation of Aromatic Propylamines

Aromatic propylamines, the class of compounds to which this compound belongs, are a subject of significant academic and industrial research. Propylamines themselves are important in various applications, from being precursors in the synthesis of pharmaceuticals to their use in the creation of specialized surfactants. acs.orgresearchgate.net The decomposition of propylamines has also been a subject of computational and experimental studies to understand their reaction mechanisms. nih.govacs.org

The introduction of an aromatic group, such as the 2-methoxybenzyl group in the target molecule, adds another layer of complexity and potential functionality. Aromatic amines are crucial intermediates in the synthesis of various bioactive molecules. wisdomlib.org Research in this area often focuses on the development of new synthetic methodologies, the study of structure-activity relationships, and the exploration of their potential as therapeutic agents. For instance, derivatives of benzylamine (B48309) have been investigated for their anti-emetic and antimycobacterial properties. nucleos.comacs.org Furthermore, the synthesis of chiral amines, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is of great interest for the production of enantiomerically pure drugs. google.com

Historical Development of Related Chemical Entities

The study of benzylamines, the parent structures of this compound, has a rich history. One of the earliest methods for synthesizing amines, the Leuckart reaction, was discovered by Rudolf Leuckart and involved the reductive amination of aldehydes or ketones. wikipedia.org This reaction, along with others like the reduction of nitriles and the reaction of benzyl (B1604629) halides with ammonia, established the foundational methods for preparing benzylamines. wikipedia.org

Over the years, research has led to the development of more sophisticated and efficient synthetic routes. For example, catalytic reductive amination and copper-catalyzed carboamination of styrenes have emerged as powerful tools for synthesizing benzylamine derivatives. wikipedia.orgnih.gov The development of these methods has been driven by the increasing demand for complex amines in various fields, particularly in medicinal chemistry. The historical progression of synthetic methods for benzylamines has enabled the creation of a vast library of derivatives with diverse biological activities, including their use as MAO inhibitors and in the synthesis of pharmaceuticals like lacosamide (B1674222) and nebivolol. wikipedia.orgnih.gov

Chemical and Physical Properties of this compound

While extensive peer-reviewed research on the specific properties of this compound is limited, data from chemical suppliers provides foundational information about this compound.

| Property | Value | Source |

| IUPAC Name | N-(2-methoxybenzyl)-1-propanamine | sigmaaldrich.com |

| CAS Number | 807343-01-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇NO | sigmaaldrich.com |

| Molecular Weight | 179.26 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Synthesis of Related Aromatic Propylamines

One common approach is reductive amination . This involves the reaction of an aldehyde or ketone with an amine. For instance, the synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propanamine can be achieved through a one-pot reaction of 1-(4-methoxyphenyl)-2-propanamine and benzaldehyde (B42025) in the presence of a catalyst like Raney nickel or platinum on carbon. google.com A similar strategy could potentially be employed for this compound by reacting 2-methoxybenzaldehyde (B41997) with propylamine (B44156).

Another relevant synthetic route is the alkylation of amines . This involves the reaction of an amine with an alkyl halide. ncert.nic.in For example, the synthesis of benzylureas can start from benzylamines, which are often synthesized via substitution reactions between amines and benzylic halides. nih.gov

The table below lists some related compounds and their synthetic precursors or methods, illustrating the general strategies used in this area of chemistry.

| Compound | Precursors/Method | Reference |

| N-benzyl-1-(4-methoxyphenyl)-2-propanamine | 1-(4-methoxyphenyl)-2-propanamine and benzaldehyde (reductive amination) | google.com |

| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | p-methoxy phenyl acetone (B3395972) and benzylamine (hydro-reduction followed by chiral resolution) | google.com |

| Benzylureas | Benzylamines (from styrenes via copper-catalyzed carboamination) | nih.gov |

| N-[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]tricyclo[3.3.1.13,7]decane-1-carboxamide | [4-(2-methoxyphenyl)piperazino]propylamine and adamantane-1-carboxylic acid chloride | prepchem.com |

Structure

3D Structure

特性

IUPAC Name |

4-(2-methoxyphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACWKONDJFBMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442377 | |

| Record name | AGN-PC-0N7FS5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807343-01-7 | |

| Record name | AGN-PC-0N7FS5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxybenzyl Propylamine and Its Analogues

Direct Synthesis Routes of (2-Methoxybenzyl)propylamine

Direct synthesis approaches aim to construct the target molecule in one or two principal steps from readily available starting materials. The most common methods include reductive amination, direct alkylation, and the stepwise functionalization of precursor molecules.

Reductive Amination Protocols for Benzylamines

Reductive amination is a highly efficient and widely used method for the formation of amines. This process involves the reaction of a carbonyl compound, in this case, 2-methoxybenzaldehyde (B41997), with an amine, propylamine (B44156), to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound. This one-pot reaction is favored for its high atom economy and generally good yields.

The key to this process is the choice of reducing agent or catalytic hydrogenation system. A variety of catalysts and reagents can be employed, ranging from catalytic hydrogenation using transition metals to stoichiometric hydride reagents. Platinum group metals (PGM) are common, but research has also focused on developing PGM-free alternatives, such as cobalt-based composites. rsc.org These composites, containing metallic cobalt nanoparticles and N-doped carbonaceous material, have proven effective in the reductive amination of substituted benzaldehydes. rsc.org For instance, the amination of p-methoxybenzaldehyde has been achieved with high yields using such catalysts under hydrogen pressure. rsc.orgnih.gov While direct data for 2-methoxybenzaldehyde with propylamine is specific, the general conditions are readily adaptable.

Another common laboratory-scale approach uses hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and tolerance of various functional groups. sfu.ca

| Carbonyl Source | Amine | Catalyst/Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | Di-iso-propylamine | Co-containing composite | 30 atm H₂, 150 °C | ~88% | rsc.org |

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite | 100 bar H₂, 100 °C | 72–96% | nih.gov |

| Benzaldehyde (B42025) | Ammonia (B1221849) | Ru on acidic activated carbon | Not specified | High selectivity | nih.gov |

| Substituted Benzaldehyde | 3-aminopyridine derivative | NaBH(OAc)₃ (STAB) | 0–4 °C, Dichloroethane | High | sfu.ca |

Alkylation Approaches for Amine Formation

Direct alkylation offers an alternative route to this compound. This methodology can be approached in two ways: the alkylation of propylamine with a 2-methoxybenzyl halide (e.g., 2-methoxybenzyl chloride) or the alkylation of 2-methoxybenzylamine (B130920) with a propyl halide (e.g., propyl bromide).

A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov To circumvent this, strategies have been developed to favor monoalkylation. One such method involves using the hydrohalide salt of the starting amine, where controlled deprotonation makes the primary amine selectively available for reaction while the newly formed secondary amine remains protonated and unreactive. researchgate.net Another approach involves using a protecting group on the primary amine, such as a 2-nitrobenzenesulfonamide, which allows for clean monoalkylation followed by deprotection to yield the desired secondary amine. nih.gov

| Amine Source | Alkylating Agent | Key Reagent/Strategy | Solvent | Typical Product | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Protection with Triethylamine | Dichloromethane | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | nih.gov |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | Alkylation with K₂CO₃ | DMF | N,N-disubstituted sulfonamide | nih.gov |

| Benzylamine (B48309) hydrochloride | Butylbromide | Controlled deprotonation | Not specified | N-butylbenzylamine | researchgate.net |

Stepwise Elaboration from Precursor Molecules

The synthesis of this compound can also be accomplished through a multi-step sequence starting from more fundamental precursors. A logical starting material is 2-methoxybenzyl alcohol. This alcohol can be converted into a better leaving group, such as a halide (2-methoxybenzyl chloride or bromide), via reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This activated intermediate can then be used in an alkylation reaction with propylamine, as described in the previous section.

Alternatively, 2-methoxybenzyl alcohol could be oxidized to 2-methoxybenzaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). The resulting aldehyde serves as the direct precursor for the reductive amination pathway (Section 2.1.1.). This stepwise approach provides flexibility and allows for the purification of intermediates, which can be advantageous in achieving high final product purity. The synthesis of the precursor, 2-methoxybenzyl alcohol, can itself be achieved from p-methoxy toluene (B28343) through oxidation. yale.edu

Enantioselective Synthesis of Chiral this compound Derivatives

For applications where a specific stereoisomer is required, enantioselective synthesis methods are necessary. These strategies are designed to create a chiral center at the carbon atom attached to the nitrogen and the benzyl (B1604629) group, yielding either the (R) or (S) enantiomer of a this compound derivative.

Asymmetric Catalytic Hydrogenation and Reduction

Asymmetric catalytic hydrogenation is one of the most powerful and atom-economical methods for producing chiral amines. acs.org This approach typically involves the reduction of a prochiral imine, formed from a ketone (e.g., 2'-methoxyacetophenone) and propylamine, or an enamine. acs.orgresearchgate.net The key to enantioselectivity is the use of a transition metal catalyst (commonly based on iridium, rhodium, or ruthenium) complexed with a chiral ligand. rsc.orgacs.orgajchem-b.com These chiral ligands create a chiral environment around the metal center, directing the delivery of hydrogen to one face of the C=N double bond preferentially, thus producing one enantiomer in excess. mdma.ch

Asymmetric transfer hydrogenation (ATH) offers an alternative where an organic molecule, such as isopropanol (B130326) or formic acid, serves as the hydrogen source instead of H₂ gas. rsc.org Furthermore, biocatalysis using enzymes like imine reductases (IREDs) has emerged as a potent method for the asymmetric reduction of a wide range of imines to furnish optically pure secondary amines. nih.gov

| Metal Center | Chiral Ligand Class | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Iridium | (R,R)-f-SpiroPhos | Cyclic 2-aryl imines | High yields and enantioselectivities. | rsc.org |

| Rhodium | Bisphosphine ligands (e.g., SKP) | Dehydromorpholines | Excellent enantioselectivities (up to 99% ee). | nih.gov |

| Ruthenium | Various | Dihydroisoquinolines | Effective for N-heterocyclic compounds. | rsc.org |

| Enzyme | Imine Reductase (IRED) | Cyclic imines | High catalytic activity and enantioselectivity. | nih.gov |

Chiral Auxiliary Mediated Transformations

The use of a chiral auxiliary is a classical and reliable strategy in asymmetric synthesis. wikipedia.org In this approach, a prochiral starting material is covalently bonded to an enantiomerically pure molecule (the auxiliary). wikipedia.org The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction before being cleaved off to release the chiral product. wikipedia.org

For synthesizing a chiral derivative of this compound, one could react a ketone like 2'-methoxyacetophenone (B1218423) with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. yale.edu Diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinamide group, would yield the desired chiral primary amine. To obtain the secondary amine, this chiral primary amine could then be alkylated with a propyl halide. Alternatively, chiral auxiliaries like pseudoephedrine can be used to form amides, which can then undergo diastereoselective alkylation at the α-position before the auxiliary is removed. nih.gov This method provides excellent stereocontrol and is adaptable to a wide range of substrates. nih.govgoogle.com

Chemical Resolution of Enantiomers

Chemical resolution is a primary technique for separating a racemic mixture of chiral amines into its constituent enantiomers. wikipedia.org This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgmdpi.com These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgmdpi.comrsc.org After separation, the resolving agent is removed, yielding the pure enantiomers. wikipedia.org

The selection of an appropriate chiral resolving agent is crucial and often determined empirically. Common agents for resolving amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orgresearchgate.net The efficiency of the resolution depends on the significant difference in solubility between the formed diastereomeric salts. rsc.org

For instance, the resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) is achieved using (+)-tartaric acid. The two resulting diastereomeric salts exhibit different solubility profiles, allowing one to crystallize while the other remains in solution, enabling their separation by filtration. rsc.org Similarly, the resolution of various 1-arylalkylamines has been studied using mandelic acid and its derivatives. researchgate.net

Enzymatic resolution offers an alternative to classical chemical resolution. This kinetic resolution method uses an enantioselective lipase (B570770) enzyme to selectively acylate one enantiomer of the amine with an alkyl ester. google.com The resulting amide can then be separated from the unreacted enantiomer. The choice of the alkyl ester can significantly impact the stereospecificity of the reaction, with isoalkyl groups like isopropyl showing favorable results. google.com

Below is a table summarizing common chiral resolving agents for amines.

| Resolving Agent | Type | Mechanism of Action |

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.orgrsc.org |

| Mandelic Acid | Chiral Acid | Forms diastereomeric salts, with resolution efficiency influenced by substituents on the amine. researchgate.net |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| Lipase Enzyme | Biocatalyst | Catalyzes enantioselective acylation of one enantiomer. google.com |

Synthesis of Structural Analogues and Derivatives

The synthesis of propylamine analogues can be achieved through the nucleophilic ring-opening of strained heterocyclic precursors like azetidines and aziridines. nih.govrsc.org The inherent ring strain in these four- and three-membered rings makes them susceptible to attack by nucleophiles, leading to the formation of linear amines. nih.govrsc.org

This method's success often hinges on the activation of the azetidine (B1206935) or aziridine (B145994) ring, typically by installing an electron-withdrawing group on the nitrogen atom. A Lewis acid catalyst can then promote the SN2-type ring opening by an incoming nucleophile. acs.org For example, activated 2-arylazetidines react with electron-rich arenes in the presence of a catalyst like copper(II) triflate to produce 3,3-diaryl propylamine derivatives in high yields. acs.org The reaction proceeds regioselectively, with the nucleophile attacking the benzylic C2 position of the azetidine ring. acs.org

The choice of nucleophile can be varied, allowing for the synthesis of a diverse range of polysubstituted amines. nih.gov This methodology provides a practical route to complex propylamine structures under relatively mild conditions. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming C-N bonds, particularly in the synthesis of N-aryl amines. mdpi.comacsgcipr.org This reaction involves the displacement of a leaving group from an activated aromatic ring by a nucleophile, such as an amine. acsgcipr.org For the reaction to proceed, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. nih.gov

The SNAr reaction generally follows a two-step addition-elimination mechanism. nih.gov While common substrates are aryl fluorides or chlorides, other leaving groups like nitro or sulfonate groups can also be employed. acsgcipr.org The reaction is often promoted by a base in a polar aprotic solvent. mdpi.comacsgcipr.org For instance, the N-arylation of indoles and carbazoles can be accomplished using chloroarenes or fluoroarenes in the presence of potassium hydroxide (B78521) in DMSO. mdpi.com

This methodology has been applied to a wide range of amines, including propylamine, to synthesize various N-aryl derivatives. Microwave irradiation has been shown to increase the yields of SNAr reactions between substituted porphyrins and amines like n-propylamine. nih.govtum.de

The construction of the core propylamine skeleton is a fundamental step in the synthesis of this compound and its analogues. Several classic and modern synthetic methods can be employed for this purpose.

One of the most common and versatile methods is reductive amination . researchgate.nettandfonline.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine (or ammonia to form a primary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. tandfonline.com A variety of reducing agents and catalytic systems can be used for the hydrogenation step. researchgate.nettandfonline.com

Another prevalent strategy is the N-alkylation of amines . This involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide. mdpi.com A more atom-economical and environmentally friendly approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, where an alcohol serves as the alkylating agent in the presence of a metal catalyst. mdpi.comnih.gov The catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov

The A³ coupling reaction provides a direct route to propargylamines, which are valuable precursors for various biologically active compounds and can be subsequently reduced to propylamines. nih.gov This three-component reaction involves an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal complex. nih.gov

Additionally, stepwise methods involving Michael addition of an amine to an acrylate, followed by reduction, can be used to construct the propylamine backbone, offering a high degree of control over the final structure. rsc.orgresearchgate.net

Catalytic Systems and Reaction Conditions in Amine Synthesis

The synthesis of amines, including this compound and its analogues, heavily relies on catalytic systems to achieve high efficiency, selectivity, and yield. These catalysts can be broadly classified as homogeneous or heterogeneous. researchgate.netrsc.org

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions due to their well-defined active sites. rsc.orgnih.gov Transition metals such as ruthenium, rhodium, iridium, palladium, and cobalt are commonly used in homogeneous catalysis for amine synthesis. nih.govresearchgate.netrsc.org For example, cobalt-triphos complexes have been developed for the reductive amination of carbonyl compounds with ammonia and hydrogen to produce primary amines. nih.gov Similarly, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands are effective for the N-alkylation of amines with alcohols. rsc.org A significant challenge with homogeneous catalysts is their separation from the product mixture. acs.org

Heterogeneous catalysts , in contrast, exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. researchgate.netacs.org This facilitates easy separation and recycling of the catalyst, which is a major advantage for industrial applications. researchgate.netmdpi.com Common heterogeneous catalysts for amine synthesis include metals like platinum, palladium, rhodium, or nickel supported on materials such as carbon (e.g., Pt/C, Pd/C), alumina, or silica. tandfonline.comresearchgate.netmdpi.com These catalysts are frequently used in reductive amination and hydrogenation reactions. researchgate.netmdpi.com For instance, Pt/C and Rh/C have been shown to be effective for the synthesis of β-adrenergic agonists via reductive amination. mdpi.com Non-noble metal heterogeneous catalysts, such as those based on titanium hydroxide or copper, are also being developed to provide cheaper and more sustainable alternatives. acs.orgscilit.com

The table below provides examples of catalytic systems used in amine synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Advantages |

| Homogeneous | Cobalt-triphos complex | Reductive Amination | High selectivity for primary amines under mild conditions. nih.gov |

| Homogeneous | [Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}]⁺ | N-Alkylation | High activity for C-N coupling of amines and alcohols. rsc.org |

| Homogeneous | Platinum-based catalysts with dppe ligand | N-Alkylation with Carboxylic Acids | Direct alkylation using readily available starting materials. organic-chemistry.org |

| Heterogeneous | Pt/C, Rh/C | Reductive Amination | High conversion and selectivity, easy recovery. mdpi.com |

| Heterogeneous | Titanium Hydroxide | N-Alkylation | Cheap, efficient, and highly selective for secondary amines. acs.org |

| Heterogeneous | Supported Metal Nanoparticles (Ni, Co, Fe) | Reductive Amination | Air-stable and reusable. researchgate.net |

Solvent Effects and Reaction Parameter Optimization

The synthesis of this compound and its analogues, typically achieved through reductive amination or N-alkylation, is significantly influenced by the choice of solvent and other reaction parameters. The optimization of these factors is crucial for maximizing yield, minimizing reaction time, and ensuring high selectivity.

Recent reviews on reductive amination highlight that solvents such as dichloromethane, 1,2-dichloroethane, chloroform (B151607) (CHCl3), and N,N-dimethylformamide (DMF) are frequently employed. acsgcipr.orgresearchgate.net However, research has demonstrated that more environmentally benign solvents like ethyl acetate (B1210297) can be effective, particularly for reactions utilizing reagents like sodium triacetoxyborohydride (STAB). acsgcipr.org While alcohols are often considered "green" solvents, their use in reductive aminations with hydrogen gas and a metal catalyst requires caution. Primary and secondary alcohols can be oxidized on the catalyst surface, generating aldehyde or ketone impurities that can lead to undesired alkyl amine byproducts, thereby reducing the yield and complicating product purification. acsgcipr.org

In the context of N-alkylation for synthesizing secondary N-alkylbenzylamines, a study on the reaction of p-methoxybenzylamine with benzyl bromide demonstrated the critical role of the solvent and base. researchgate.net The highest selectivity for the desired secondary amine was achieved using anhydrous N,N-dimethylformamide (DMF) as the solvent in combination with cesium carbonate as the base. researchgate.net The use of other bases led to a decrease in the yield of the secondary amine and an increase in the formation of the tertiary amine byproduct. researchgate.net Reaction time is another vital parameter; reducing the reaction time from 24 hours resulted in a lower yield of the target product. researchgate.net

The table below summarizes the optimization of reaction conditions for the synthesis of a secondary N-alkylbenzylamine, illustrating the impact of various parameters.

| Entry | Base | Solvent | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |

| 1 | Cs₂CO₃ | DMF | 24 | High | Low |

| 2 | Cs₂CO₃ | DMF | <24 | Decreased | - |

| 3 | K₂CO₃ | DMF | 24 | Diminished | Increased |

| 4 | Na₂CO₃ | DMF | 24 | Diminished | Increased |

| 5 | K₃PO₄ | DMF | 24 | Diminished | Increased |

Data derived from an optimization study on a model N-alkylation reaction. researchgate.net

In some synthetic routes for analogues, mixed solvent systems are employed. For instance, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has utilized a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). google.com This approach can be beneficial for ensuring the solubility of all reactants and reagents, thereby facilitating a smooth reaction.

Yield and Stereoselectivity Enhancements

Achieving high yield and controlling stereoselectivity are paramount in the synthesis of chiral amines like the analogues of this compound. Methodologies have been developed that result in excellent yields and high enantiomeric purity.

One effective strategy involves asymmetric synthesis using a chiral auxiliary. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, an analogue of the target compound, was achieved with a high yield of 85% and high enantioselectivity (>99.5% ee). google.com This process involved the reaction of p-methoxyphenyl acetone (B3395972) with (R)-α-methylphenethylamine as a chiral auxiliary, followed by hydrogenation. This method is reported to be superior to chemical resolution techniques, which often suffer from lower yields and higher costs. google.com

The final reductive amination step in such multi-step syntheses can also be optimized for high yields. The reaction of R-1-(4-methoxyphenyl)-2-propylamine with benzaldehyde in methanol, using 5% Pt/C as a catalyst at 60 °C, proceeded with a 98% yield after 12 hours. google.com This demonstrates that careful selection of catalyst and reaction conditions is crucial for maximizing product formation.

For stereoselective transformations, particularly the inversion of configuration of a chiral amine, specific nucleophilic substitution methods have been shown to be highly effective. While not directly applied to this compound in the available literature, these methods are broadly applicable to chiral amines. The use of 2,4,6-triphenylpyridinium cations as intermediates for nucleophilic substitution on chiral amines has resulted in products with 96% to 100% inversion of configuration. mdma.ch This level of stereochemical control is essential for producing enantiomerically pure compounds.

The table below details findings from studies focused on enhancing yield and stereoselectivity in the synthesis of chiral benzylamine analogues.

| Method | Key Reagents/Catalysts | Solvent(s) | Yield (%) | Stereoselectivity | Reference |

| Asymmetric Synthesis | (R)-α-methylphenethylamine (chiral auxiliary), Pt/C, Pd/C | - | 85 | >99.5% ee | google.com |

| Reductive Amination | Benzaldehyde, 5% Pt/C | Methanol | 98 | - | google.com |

| Nucleophilic Substitution | 2,4,6-triphenylpyrylium tetrafluoroborate | - | - | 96-100% Inversion | mdma.ch |

These findings underscore the importance of selecting appropriate synthetic strategies, including the use of chiral auxiliaries and optimized reaction conditions, to achieve high yields and excellent stereocontrol in the preparation of this compound and its chiral analogues. google.commdma.ch

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of (2-Methoxybenzyl)propylamine, offering detailed insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in this compound. The spectrum is characterized by distinct signals for the aromatic protons of the methoxybenzyl group and the aliphatic protons of the propyl chain.

The aromatic region typically displays complex multiplets corresponding to the four protons on the benzene (B151609) ring. The electron-donating methoxy (B1213986) group influences the chemical shifts of these protons, causing them to appear in a predictable pattern. The benzylic protons (Ar-CH₂) adjacent to the nitrogen atom appear as a characteristic singlet or a multiplet depending on coupling, shifted downfield due to the electronegativity of the nitrogen.

The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet or multiplet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂). The integration of these signals confirms the number of protons in each unique environment. The N-H proton of the secondary amine often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet |

| Methoxy (O-CH₃) | ~3.8 | Singlet |

| Benzylic (Ar-CH₂) | ~3.7 | Singlet |

| N-H | Variable (broad) | Singlet |

| N-CH₂ (propyl) | ~2.6 | Triplet |

| CH₂ (propyl) | ~1.5 | Sextet |

Note: Predicted values are based on spectral data of analogous compounds like 2-methoxybenzylamine (B130920) and propylamine (B44156). chemicalbook.comdocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete assignment of the carbon skeleton.

The spectrum shows several signals in the aromatic region (typically 110-160 ppm) corresponding to the six carbons of the benzene ring. The carbon atom bearing the methoxy group (C-O) is significantly deshielded and appears further downfield. The quaternary carbon to which the benzyl (B1604629) group is attached is also identifiable. The methoxy group's carbon (O-CH₃) gives a signal around 55 ppm.

The aliphatic carbons of the propyl group and the benzylic carbon are observed in the upfield region of the spectrum. The benzylic carbon (Ar-CH₂) appears around 50-55 ppm. The carbons of the propyl chain are resolved with the carbon atom attached to the nitrogen (N-CH₂) appearing most downfield among the three, followed by the central methylene and the terminal methyl carbon. docbrown.info

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, C-OCH₃) | ~157 |

| Ar-C (quaternary, C-CH₂) | ~130 |

| Ar-CH | 110 - 129 |

| O-CH₃ | ~55 |

| Ar-CH₂ | ~51 |

| N-CH₂ (propyl) | ~49 |

| CH₂ (propyl) | ~23 |

Note: Predicted values are based on spectral data of analogous compounds like 2-methoxybenzylamine and propylamine. docbrown.infochemicalbook.com

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the detailed connectivity and spatial arrangement of atoms in this compound.

Correlation Spectroscopy (COSY) is used to identify proton-proton spin-spin couplings through bonds, typically over two to three bonds. youtube.comlibretexts.org A COSY spectrum would exhibit cross-peaks connecting coupled protons. For this compound, the following correlations would be expected:

Cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the ring.

A strong correlation between the N-CH₂ protons and the adjacent CH₂ protons of the propyl group.

A clear correlation between the central CH₂ protons and the terminal CH₃ protons of the propyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgslideshare.net This is particularly useful for determining the molecule's preferred conformation. A NOESY spectrum could reveal:

Correlations between the benzylic (Ar-CH₂) protons and the ortho protons on the aromatic ring.

Through-space interactions between the protons of the methoxy group and a nearby aromatic proton.

Correlations between the benzylic protons and the protons of the N-CH₂ group of the propyl chain, providing insight into the orientation of the propyl group relative to the benzyl moiety.

These 2D NMR experiments, by mapping out the through-bond and through-space correlations, allow for an unambiguous assignment of all proton and carbon signals and provide critical data on the three-dimensional structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering a rapid and non-destructive method for identifying the functional groups present.

FT-IR spectroscopy is a fundamental technique for the identification of functional groups. The infrared spectrum of this compound displays a series of absorption bands that are characteristic of its structural features.

Key vibrational modes include the N-H stretch of the secondary amine, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl and benzyl groups appear just below 3000 cm⁻¹. masterorganicchemistry.com The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group gives rise to a strong band, typically around 1240 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-N stretching vibration is also present in the fingerprint region.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1240 |

Note: Expected wavenumbers are based on typical ranges for these functional groups and data from related compounds. docbrown.infomasterorganicchemistry.com

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for confirming the presence of the aromatic ring and the aliphatic backbone.

Characteristic Raman signals would include the symmetric "ring breathing" mode of the benzene ring, which typically gives a strong, sharp peak. The C-H stretching vibrations, both aromatic and aliphatic, are also prominent in the Raman spectrum. While the N-H and C-O stretches are often weaker in Raman compared to FT-IR, the C-C stretching of the propyl chain and the benzene ring provides a distinct fingerprint. researchgate.net Raman spectroscopy can be a powerful tool for studying intermolecular interactions and conformational changes in different environments. nih.gov

Expected Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1580 - 1610 |

Note: Expected shifts are based on general principles and data from analogous structures. researchgate.netnih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. researchgate.net Although no single-crystal X-ray diffraction data is available for this compound, analysis of the structurally similar compound, N-(2-methoxyphenyl)acetamide, provides valuable insights into the likely molecular geometry and packing in the solid state. nih.govnih.gov

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction studies on N-(2-methoxyphenyl)acetamide reveal key details about its molecular conformation. nih.gov In this analog, the amide group is not coplanar with the benzene ring. nih.gov The torsion angles of C—N—C—O and C—N—C—C are reported as -2.5 (3)° and 176.54 (19)°, respectively. nih.gov This deviation from planarity is a significant feature of its molecular geometry.

Based on this data, it can be inferred that in this compound, there would also be a non-coplanar arrangement between the propylamine side chain and the 2-methoxybenzyl group due to steric hindrance and electronic effects. The bond lengths and angles would be expected to conform to standard values for similar organic molecules.

Table 1: Selected Crystallographic Data for N-(2-methoxyphenyl)acetamide Note: This data is for a structural analog and is used to infer the properties of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7828 (4) |

| b (Å) | 7.6472 (3) |

| c (Å) | 12.0159 (5) |

| β (°) | 109.436 (2) |

| Volume (ų) | 846.19 (6) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing and intermolecular interactions are critical for understanding the solid-state properties of a compound. For N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis provides a quantitative summary of these interactions. nih.govomu.edu.tr

The analysis reveals that the most significant contributions to the crystal packing are from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) contacts. nih.gov Additionally, N···H/H···N interactions contribute 1.7%. nih.gov The red spots on the d_norm plot, a feature of Hirshfeld surface analysis, indicate strong intermolecular contacts, particularly those associated with hydrogen bonds like N—H···O. nih.gov

Table 2: Contribution of Intermolecular Contacts for N-(2-methoxyphenyl)acetamide from Hirshfeld Surface Analysis Note: This data is for a structural analog and is used to infer the properties of this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 53.9 |

| C···H/H···C | 21.4 |

| O···H/H···O | 21.4 |

| N···H/H···N | 1.7 |

Data sourced from Yaman et al. (2019). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific data for this compound is not available, the spectrum of benzylamine (B48309) can be used as a reference to characterize its chromophore. sielc.com

Electronic Absorption Spectra and Chromophore Characterization

The UV-Vis spectrum of benzylamine shows absorption maxima at 206 nm and 256 nm. sielc.com These absorptions are characteristic of the phenyl ring, which is the primary chromophore in the molecule. The electronic transitions are typically π → π* transitions associated with the aromatic system. The presence of the 2-methoxy group in this compound is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating nature, which extends the conjugation of the π-system. The propylamine group, being an auxochrome, would likely have a minor effect on the absorption wavelength.

Table 3: UV-Vis Absorption Maxima for Benzylamine Note: This data is for the parent compound and is used to infer the properties of this compound.

| Compound | Absorption Maxima (λ_max) |

|---|---|

| Benzylamine | 206 nm, 256 nm |

Data sourced from SIELC Technologies. sielc.com

Fluorescence Emission Studies and Quantum Yield Analysis

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. The fluorescence quantum yield (Φ_F) is a measure of the efficiency of this emission process. uci.edu While specific fluorescence data for this compound is not available in the literature, general trends for benzylamine derivatives can be discussed.

Benzylamine and its derivatives are known to exhibit fluorescence. The emission properties are highly dependent on the molecular structure and the solvent environment. For many fluorescent coumarin (B35378) derivatives, which are also aromatic compounds, quantum yields can be quite high, with some values reaching up to 0.83. rsc.org However, the introduction of certain substituents, such as a nitro group, can significantly quench the fluorescence, leading to very low quantum yields (e.g., 0.014). rsc.org

For this compound, it is expected to be fluorescent, with the emission originating from the excited state of the 2-methoxybenzyl chromophore. The exact emission wavelength and quantum yield would need to be determined experimentally. The quantum yield would be influenced by factors such as the rigidity of the molecule and the presence of non-radiative decay pathways.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular properties. For (2-Methoxybenzyl)propylamine, these calculations can predict its behavior and characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comresearchgate.net It is a popular and versatile method for calculating the optimized molecular geometry of compounds like this compound. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. iosrjournals.org

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). iosrjournals.orgjksus.org The choice of functional and basis set is crucial for obtaining accurate results. jksus.org The resulting optimized structure provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, the table below illustrates the kind of results obtained for a related compound, 2-amino-4-methoxy-6-methyl pyrimidine, using different levels of theory. iosrjournals.org

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| C12-H18 Bond Length (Å) | 1.0917 | 1.1018 |

| C12-H19 Bond Length (Å) | 1.0918 | 1.1018 |

| C13-H15 Bond Length (Å) | 1.0848 | 1.1016 |

| C13-H16 Bond Length (Å) | 1.0848 | 1.1016 |

Calculation of Electronic Properties (HOMO-LUMO Energies, Energy Gaps)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability and reactivity. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

These energies can be calculated using DFT methods. For instance, the HOMO-LUMO energy gap for an imidazole (B134444) derivative was calculated to be 4.4871 eV, indicating a high degree of stability. irjweb.com The table below shows representative HOMO, LUMO, and energy gap values for a hypothetical calculation on this compound, illustrating the type of data generated.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Prediction of Spectroscopic Parameters

Computational methods can also predict spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. tandfonline.comresearchgate.net Theoretical calculations of vibrational frequencies, using methods like DFT, can aid in the assignment of spectral bands observed experimentally. researchgate.net For example, in the study of 9-methoxy-2H-furo[3,2-g]chromen-2-one, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This approach allows for a detailed understanding of the vibrational modes of the molecule.

The following table provides an example of how theoretical and experimental vibrational frequencies are compared, using data for a different compound as a reference.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3075 | 3070 |

| C-H stretch (aliphatic) | 2950 | 2945 |

| C=C stretch (aromatic) | 1605 | 1600 |

| C-O stretch (methoxy) | 1245 | 1240 |

| N-H bend | 1580 | 1575 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions that stabilize a molecule. researchgate.netwisc.edu It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. tandfonline.comuni-muenchen.de The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction. tandfonline.com

For example, in a study of 1-phenyl-3(4-methoxyphenyl)-2-propenone, NBO analysis revealed significant delocalization from a donor π(C4–C9) orbital to an acceptor π(C1–C3) orbital, with a stabilization energy of 181.65 kcal/mol. tandfonline.com This type of analysis for this compound would provide insights into its electronic delocalization and stability. The table below illustrates the kind of data that would be generated from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-C) | 5.8 |

| π(C=C)arom | π(C=C)arom | 20.1 |

| LP(2) O | σ*(Carom-Cbenzyl (B1604629)) | 2.5 |

Reaction Mechanism Studies

Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing chemical processes. Computational chemistry provides invaluable tools for elucidating reaction pathways and identifying transition states.

Elucidation of Reaction Pathways and Transition States

Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. libretexts.orgmsu.edu The structure and energy of the transition state provide crucial information about the reaction's kinetics and mechanism.

For instance, in the Pd-catalyzed intramolecular aminoarylation of alkenes, the proposed mechanism involves the oxidative addition of an aryl bromide, coordination of the amine, and subsequent insertion of the alkene into the Pd-N bond to form a Pd-alkyl species. acs.org Computational studies can be used to model each of these steps, calculating the energies of intermediates and transition states to validate the proposed pathway. While no specific reaction mechanism studies for this compound are available in the provided context, the principles of transition state theory and reaction pathway elucidation would be applied in a similar manner to investigate its reactivity in various chemical transformations.

Investigation of Regioselectivity and Stereoselectivity in Amine Formation

The synthesis of amines from carbonyl compounds and primary amines, typically via reductive amination, involves the formation of an imine or enamine intermediate followed by reduction. The selectivity of this process is a key area of investigation in synthetic chemistry.

Regioselectivity: In the context of forming this compound, the primary synthetic route involves the reaction of 2-methoxybenzaldehyde (B41997) with propylamine (B44156), followed by reduction. In this specific reaction, regioselectivity is generally not a primary concern as the aldehyde and amine precursors are symmetric in a way that leads to a single constitutional isomer. However, in reactions involving unsymmetrical ketones or more complex amines, the position of the new carbon-nitrogen bond is a critical factor determined by both steric and electronic effects. Computational studies can predict the most likely site of nucleophilic attack by analyzing the partial charges and accessibility of the carbonyl carbon.

Stereoselectivity: When a reaction can produce multiple stereoisomers, its stereoselectivity becomes a critical aspect. The formation of this compound from 2-methoxybenzaldehyde and propylamine does not create a new chiral center, resulting in an achiral product. However, if a chiral precursor or a chiral reducing agent were used, the formation of one enantiomer over the other would be possible. In the broader context of amine synthesis, computational studies are instrumental in understanding and predicting stereochemical outcomes. For instance, in the synthesis of chiral α-amino acids, computational models can elucidate the transition states of competing reaction pathways, allowing chemists to predict which diastereomer or enantiomer will be favored. This is often achieved by designing chiral auxiliaries or catalysts whose interactions with the substrate are modeled to maximize the energy difference between the transition states leading to different stereoisomers. Asymmetric synthesis, a field where stereoselectivity is paramount, heavily relies on such computational predictions to design effective synthetic routes. wikipedia.orgwisc.edu

Kinetic versus Thermodynamic Control in Reaction Outcomes

The outcome of a chemical reaction that can yield more than one product can be governed by either kinetic or thermodynamic control. wikipedia.org This principle is particularly relevant when competing reaction pathways exist, for instance, in the formation of amine isomers.

Under kinetic control , the major product is the one that is formed the fastest. This typically occurs at lower temperatures where reactions are essentially irreversible. illinois.edulibretexts.org The product distribution is determined by the relative heights of the activation energy barriers for the competing pathways; the pathway with the lower activation energy will dominate. libretexts.org

Under thermodynamic control , the major product is the most stable one. These conditions are favored by higher temperatures and longer reaction times, which allow the reaction to become reversible and reach equilibrium. illinois.edulibretexts.orglibretexts.org In this scenario, the product distribution reflects the relative thermodynamic stabilities of the products, regardless of how fast they are formed. libretexts.org

For the synthesis of this compound, if alternative reaction pathways were available (e.g., leading to a different isomer or byproduct), the reaction conditions could be tuned to favor one product over the other. For example, in the deprotonation of an unsymmetrical ketone to form an enolate, using a sterically hindered base at low temperatures favors the kinetically controlled product, whereas a smaller base at higher temperatures allows for equilibration and formation of the more stable thermodynamic product. wikipedia.orgudel.edu While specific studies on the kinetic versus thermodynamic control in the synthesis of this compound are not detailed in the literature, the general principles suggest that by manipulating temperature and reaction time, one could theoretically control the product ratio if a competing, thermodynamically more stable isomer existed.

| Control Type | Favored Conditions | Determining Factor | Product Characteristic |

| Kinetic Control | Low Temperature, Short Reaction Time, Irreversible Conditions | Rate of Formation (Lower Activation Energy) | Forms Fastest |

| Thermodynamic Control | High Temperature, Long Reaction Time, Reversible Conditions | Product Stability (Lower Gibbs Free Energy) | Most Stable |

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for investigating the properties of molecules like this compound at an atomic level. These computational techniques provide insights that are often difficult or impossible to obtain through experimental methods alone.

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, key rotations include those around the C-N bond of the benzyl group and the C-C bonds within the propyl chain.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy of the molecule as a function of these rotational angles. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. ethz.ch For instance, in related benzylamine (B48309) derivatives, it has been shown that the orientation of the phenyl ring relative to the rest of the molecule significantly impacts stability due to steric interactions. ethz.ch Similarly, studies on propylamine have identified multiple stable conformers based on the torsion angles of its carbon backbone. researchgate.net The relative energies of these conformers are often small, suggesting that the molecule is flexible and can easily interconvert between different shapes at room temperature. ethz.ch

A computational analysis of structurally related 4-methoxyphenyl (B3050149) derivatives indicates that the methoxy (B1213986) group tends to be coplanar with the benzene (B151609) ring to maximize electronic conjugation. The propyl side chain's flexibility allows it to adopt various low-energy conformations.

Table of Calculated Energy Differences for Conformers of a Related Imidazolidinone Data adapted from a study on 5-Benzyl-1-cinnamylidene-3-methylimidazolidin-4-ones, illustrating typical energy differences between conformers.

| Compound | Conformer A (Ph above heterocycle) | Conformer B (Ph above iminium π-system) | ΔE (E(B) - E(A)) [kcal/mol] |

| 3 | More Stable | Less Stable | 1.1 |

| 4/12 | More Stable | Less Stable | 0.9 |

| 5 | More Stable | Less Stable | 0.8 |

| 6 | More Stable | Less Stable | 0.5 |

| 7 | More Stable | Less Stable | 1.6 |

| 13 | Less Stable | More Stable | -0.1 |

| 16 | Less Stable | More Stable | -0.3 |

This table demonstrates that energy differences between stable conformers can be small, indicating conformational flexibility. ethz.ch

Studies of Intermolecular Interactions and Complex Formation (e.g., Host-Guest Systems)

Intermolecular interactions are the forces that govern how molecules interact with each other. These forces, which include hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to many chemical and biological processes. numberanalytics.com Host-guest chemistry is a field that studies the formation of complexes between a large "host" molecule and a smaller "guest" molecule. numberanalytics.commdpi.com

This compound has several features that would allow it to participate in intermolecular interactions and act as a guest in a host-guest system.

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. numberanalytics.com

π-π Interactions: The methoxy-substituted benzene ring can engage in π-π stacking interactions with other aromatic systems, a common binding motif in host-guest complexes. numberanalytics.com

While specific studies detailing the inclusion of this compound in a host-guest complex are not widely reported, its structural motifs are common in guest molecules. For example, host molecules like calixarenes, cyclodextrins, or metal-organic frameworks (MOFs) have cavities lined with functional groups capable of forming specific non-covalent bonds with guests like benzylamines. mdpi.comnih.gov Computational simulations are critical in this area for predicting binding affinities and visualizing the precise geometry of the host-guest complex. nih.gov

Prediction of Molecular Reactivity Indices (e.g., Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules through various descriptors. mdpi.com These indices can predict how a molecule will behave in a chemical reaction.

Key reactivity indices include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity. beilstein-journals.org

Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to changes in its electron distribution. Softness is the reciprocal of hardness. beilstein-journals.org

Electronegativity (χ): This describes the ability of a molecule to attract electrons. beilstein-journals.org

Electrophilicity Index (ω): This global index measures the stabilization in energy when a molecule acquires additional electronic charge from the environment, thus quantifying its electrophilic character. mdpi.comnih.gov

These indices can be calculated for this compound to predict its behavior. For example, by comparing its electrophilicity index to that of other reactants, one could predict the feasibility and polar nature of a potential reaction. Computational studies on related methoxybenzylamine derivatives have used these descriptors to understand their chemical stability and potential interactions. beilstein-journals.org

Table of Calculated Reactivity Descriptors for Related Pyrrolidine-2,3-dione Derivatives Data from a study on substituted pyrrolidine-2,3-diones illustrating the use of reactivity indices.

| Compound | E HOMO (eV) | E LUMO (eV) | ΔE L-H (eV) | Ionization Energy (eV) | Electron Affinity (eV) | Electronegativity (χ) | Hardness (η) | Softness (S) |

| 5a | -6.11 | -2.00 | 4.11 | 6.11 | 2.00 | 4.06 | 2.06 | 0.49 |

| 5b | -6.14 | -1.98 | 4.16 | 6.14 | 1.98 | 4.06 | 2.08 | 0.48 |

| 5e | -6.01 | -2.11 | 3.90 | 6.01 | 2.11 | 4.06 | 1.95 | 0.51 |

This table showcases how electronic properties and reactivity descriptors are calculated and compared for a series of related compounds. beilstein-journals.org

Advanced Computational Methods

The theoretical investigation of this compound relies on a suite of advanced computational methods that allow for accurate predictions of its structure, energetics, and reactivity. These methods range from quantum mechanical calculations to complex simulations of molecular dynamics.

Density Functional Theory (DFT): This is one of the most widely used quantum mechanical methods in chemistry. dur.ac.uk It is employed for geometry optimization (finding the most stable 3D structure), frequency calculations (to confirm structures are true minima and to obtain thermodynamic data), and the calculation of electronic properties like the reactivity indices mentioned previously. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This method is particularly useful for conformational analysis, as it can explore the potential energy surface of a molecule to find stable conformers and understand the dynamics of their interconversion. nih.gov It is also essential for studying intermolecular interactions, such as simulating how a guest molecule like this compound would bind within a host's cavity.

Machine Learning (ML): More recently, machine learning models are being developed to predict chemical properties and reaction outcomes with high speed and accuracy. cmu.eduarxiv.org These models are trained on large datasets of known chemical reactions and molecular properties. For a molecule like this compound, an ML model could potentially predict its synthetic accessibility, physical properties, or even its biological activity based on its structure. cmu.edu

These advanced methods, often used in combination, provide a comprehensive theoretical framework for understanding the chemical nature of this compound, from its synthesis to its potential interactions in complex chemical environments.

Ab Initio and Semi-Empirical Methods for Electronic Structure

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Both ab initio and semi-empirical quantum chemical methods are employed to investigate these characteristics for molecules like this compound.

Ab Initio Methods

Ab initio calculations derive results directly from first principles without the use of experimental parameters. arxiv.orgaps.orgrsc.org Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) fall into this category. acs.orgbamu.ac.in For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, would be a common approach to determine its optimized three-dimensional geometry, molecular orbital energies, and the distribution of electron density. bohrium.com

These calculations can elucidate key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, analysis of the molecular electrostatic potential (MESP) surface would identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. tandfonline.com For example, the nitrogen atom of the amine group and the oxygen atom of the methoxy group are expected to be electron-rich centers.

Semi-Empirical Methods

Semi-empirical methods are based on the same fundamental Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify calculations. aps.orgststephens.net.in This makes them computationally much faster, allowing for the study of larger molecules or systems. ststephens.net.in Common methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). bamu.ac.inststephens.net.in

These methods are particularly useful for initial geometric optimizations and for calculating bulk properties like the heat of formation. ststephens.net.in While less accurate than high-level ab initio techniques, they provide valuable qualitative insights and are often used as a starting point for more rigorous calculations. bamu.ac.in The accuracy of semi-empirical results is highest when the molecule under investigation is similar to those included in the method's parameterization dataset. ststephens.net.in

| Parameter | Semi-Empirical (e.g., PM3) | Ab Initio (e.g., DFT B3LYP/6-31G(d)) | Information Provided |

|---|---|---|---|

| Heat of Formation (kJ/mol) | Calculable | Not Directly Calculated | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | Estimated Value | Calculated Value | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy (eV) | Estimated Value | Calculated Value | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | Estimated Value | Calculated Value | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | Estimated Value | Calculated Value | Measure of the molecule's overall polarity. |

| Optimized Bond Lengths (Å) | Approximate | Highly Accurate | Provides the lowest energy 3D structure of the molecule. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the investigation of conformational changes, solvent interactions, and the thermodynamic properties of this compound in a simulated environment that mimics real-world conditions. arxiv.orgacs.org

The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that define the potential energy of the system. mdpi.com Force fields like CHARMM or OPLS (Optimized Potentials for Liquid Simulations) would be suitable for simulating a molecule like this compound. ajchem-a.com The parameters, including bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic), must accurately represent the molecule's physics. For the propylamine portion of the molecule, specific parameters can be developed or refined by fitting them to reproduce known experimental properties like liquid density and surface tension. arxiv.org

A typical MD simulation involves:

System Setup : Placing one or more this compound molecules in a simulation box, often filled with a solvent like water to simulate aqueous conditions.

Energy Minimization : Optimizing the initial geometry to remove any unfavorable atomic clashes.

Equilibration : Allowing the system to evolve under controlled temperature and pressure (e.g., NVT or NPT ensemble) until it reaches a stable, equilibrated state. ajchem-a.com

Production Run : Continuing the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamic trajectory. nih.gov

Analysis of the MD trajectory provides insights into the molecule's flexibility, preferred conformations, and interactions. Key analyses include:

Root Mean Square Fluctuation (RMSF) : Calculates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule, such as the propyl chain or the methoxy group. ajchem-a.com

Hydrogen Bonding Analysis : Quantifies the formation and lifetime of hydrogen bonds between the amine group and surrounding solvent molecules or other solutes.

| Simulation Parameter/Analysis | Typical Value/Description | Purpose |

|---|---|---|

| Force Field | CHARMM, OPLS, or similar | Defines the physics governing atomic interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Simulates the effect of a solvent environment. |

| Simulation Time | 50 - 200 ns | Ensures adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| RMSD Analysis | Plot of RMSD vs. Time | Assesses simulation stability and conformational convergence. |

| RMSF Analysis | Plot of RMSF vs. Atom Index | Identifies flexible and rigid regions of the molecule. |

Chemical Reactivity and Transformation Studies of 2 Methoxybenzyl Propylamine

Amine Reactivity and Functional Group Interconversions

The nitrogen atom in (2-Methoxybenzyl)propylamine possesses a lone pair of electrons, rendering it basic and nucleophilic. fiveable.mesolubilityofthings.com This inherent reactivity is the basis for numerous functional group interconversions.

As a secondary amine, it readily undergoes N-alkylation and N-acylation. Reaction with alkyl halides can introduce an additional alkyl group, leading to the formation of a tertiary amine. libretexts.org Further reaction can produce a quaternary ammonium (B1175870) salt. libretexts.org Acylation, typically performed with acid chlorides or anhydrides in the presence of a non-nucleophilic base, converts the amine into an amide. solubilityofthings.comncert.nic.in This transformation is significant as it alters the electronic properties of the nitrogen atom, making it less basic.

The amine can also react with sulfonyl chlorides to yield sulfonamides. libretexts.org Another key reaction is its nucleophilic addition to carbonyl compounds. With aldehydes and ketones, it can form enamines, which are valuable synthetic intermediates. libretexts.org The conversion of amines to other functional groups, such as through reductive amination, is a fundamental strategy in organic synthesis. almerja.com For instance, secondary amines can be prepared from primary amines via processes involving the formation and subsequent alkylation of sulfonamide intermediates. orgsyn.org

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acid Chloride (RCOCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

| Reaction with Carbonyls | Aldehyde/Ketone | Enamine |

Aromatic Substitutions and Modifications of the Methoxybenzyl Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the methoxy (B1213986) (-OCH₃) group. The methoxy group is a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orgmsu.edu The propylamine (B44156) substituent, being an alkylamino group, is also an activating ortho-, para-director. The interplay between these two groups dictates the regioselectivity of substitution reactions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Given the presence of two activating groups, these reactions are expected to proceed under mild conditions. The steric bulk of the N-propylbenzylamino group may influence the ratio of ortho to para substitution, with substitution at the para position often being favored to minimize steric hindrance. libretexts.org

The methoxy group itself can also be a site of chemical transformation. Under certain conditions, such as with strong acids or specific reagents, demethylation can occur to yield the corresponding phenol (B47542). Additionally, in specific contexts of aromatic nucleophilic substitution (SNAr), an alkoxy group can act as a leaving group, though this typically requires the presence of strong electron-withdrawing groups on the aromatic ring. nih.gov

| Substitution Position | Directing Group(s) | Expected Reactivity |

| Ortho (to -OCH₃) | Methoxy, Propylamine | Activated |

| Para (to -OCH₃) | Methoxy, Propylamine | Activated, often favored |

| Meta (to -OCH₃) | Methoxy, Propylamine | Deactivated |

Reactions Involving the Propylamine Chain

The propylamine chain, consisting of a three-carbon alkyl unit, is generally less reactive than the amine or the aromatic ring. However, it can participate in certain transformations. The benzylic C-H bonds (on the carbon adjacent to both the nitrogen and the aromatic ring) are susceptible to oxidation under specific conditions, potentially leading to the formation of amides or other oxidized products.

Multi-component reactions can involve the entire benzylamine (B48309) framework. For example, benzylamines can react with compounds like diethyl phosphite (B83602) and triethyl orthoformate in complex, condition-dependent transformations to yield aminophosphonates or bisphosphonates. mdpi.com Copper-catalyzed three-component carboamination of styrenes has been used to synthesize benzylamine derivatives, indicating the potential for complex bond formations involving the benzylamine core structure. nih.gov

Formation of Complexes and Coordination Compounds

The nitrogen atom of the amine group in this compound can act as a Lewis base, donating its electron pair to coordinate with metal ions to form metal complexes. uobaghdad.edu.iq The ability of amines to act as ligands is a fundamental aspect of coordination chemistry. nsf.gov Depending on the metal center and reaction conditions, the molecule can act as a monodentate ligand through the nitrogen atom.

The presence of the methoxy group introduces an additional potential coordination site through its oxygen atom. This allows for the possibility of this compound acting as a bidentate ligand, forming a chelate ring with a metal ion. The formation of such chelates can enhance the stability of the resulting metal complex. The study of Schiff base ligands, which often contain imine nitrogens and other donor atoms like phenolic oxygens, provides a parallel for how multifunctional molecules coordinate with metal ions such as Cu(II), Zn(II), and Ni(II). uobaghdad.edu.iqnih.gov The formation of stable complexes with transition metals like zirconium and titanium often involves multidentate amidoamine ligands. core.ac.uk

Catalytic Applications of this compound and its Derivatives as Ligands or Reagents